5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile: is a chemical compound known for its unique structural properties and potential applications in various scientific fieldsThe presence of nitro groups and a nitrile group in its structure makes it a compound of interest for researchers in chemistry and related disciplines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile typically involves the nitration of fluorene derivatives. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the fluorene ring .
Industrial Production Methods: This includes optimizing reaction conditions for larger batches, ensuring safety protocols for handling concentrated acids, and implementing purification techniques to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in substitution reactions, where it can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can be used for nucleophilic substitution reactions
Major Products:
Oxidation: Products may include dicarboxylic acids or other oxidized derivatives.
Reduction: Products include amino derivatives of the original compound.
Substitution: Various substituted fluorenes depending on the reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: Research into the biological activity of this compound is ongoing.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials that require specific structural properties .
Wirkmechanismus
The mechanism of action of 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile involves its interaction with molecular targets through its nitro and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The pathways involved may include electron transfer processes and the formation of covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid bis-butylamide
- 2,7-Dinitro-9-fluorenone
Comparison: 5,7-Dinitro-9-oxo-9H-fluorene-2-carbonitrile is unique due to the specific positions of its nitro and nitrile groupsFor example, the presence of a nitrile group at the 2-position differentiates it from other dinitrofluorenes, which may have different functional groups or substitution patterns .
Eigenschaften
CAS-Nummer |
92507-89-6 |
---|---|
Molekularformel |
C14H5N3O5 |
Molekulargewicht |
295.21 g/mol |
IUPAC-Name |
5,7-dinitro-9-oxofluorene-2-carbonitrile |
InChI |
InChI=1S/C14H5N3O5/c15-6-7-1-2-9-10(3-7)14(18)11-4-8(16(19)20)5-12(13(9)11)17(21)22/h1-5H |
InChI-Schlüssel |
HQFRKYAVMZMUQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C#N)C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.